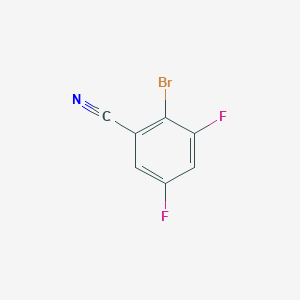

2-Bromo-3,5-difluorobenzonitrile

Description

BenchChem offers high-quality 2-Bromo-3,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDKQAPQOJGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-difluorobenzonitrile in Medicinal Chemistry

The following technical guide details the structural utility, synthetic considerations, and application logic for 2-Bromo-3,5-difluorobenzonitrile .

CAS: 425379-37-9 Formula: C₇H₂BrF₂N Molecular Weight: 218.00 g/mol IUPAC: 2-bromo-3,5-difluorobenzonitrile[1][2][3][4]

Part 1: Executive Summary & Structural Analysis

In the high-stakes landscape of drug discovery, 2-Bromo-3,5-difluorobenzonitrile represents a "privileged scaffold"—a molecular building block that offers a unique combination of reactive handles and physicochemical modulators.

Unlike its more common isomers (e.g., 4-bromo-3,5-difluorobenzonitrile), the 2-bromo isomer places the halogen handle in the ortho position relative to the nitrile group. This specific geometry enables the rapid construction of fused heterocycles (such as quinazolines and isoquinolines) which are ubiquitous in kinase inhibitors and GPCR ligands.

Key Structural Advantages:

-

The Ortho-Effect: The proximity of the Bromine (C2) and Nitrile (C1) groups allows for "one-pot" cyclization reactions, a critical efficiency in library synthesis.

-

Metabolic Blocking: The Fluorine atoms at positions 3 and 5 effectively block the most metabolically vulnerable sites on the phenyl ring, extending the half-life of the final drug candidate (Metabolic Stability).

-

Electronic Tuning: The 3,5-difluoro substitution pattern creates an electron-deficient ring, increasing the acidity of the remaining protons and facilitating nucleophilic aromatic substitution (SₙAr) in subsequent steps if activated by further derivatization.

Part 2: Physicochemical Profile[6][7][8]

The following data summarizes the core physical properties. Note that due to the specific regiochemistry, this compound typically commands a higher market price than its 4-bromo isomer, reflecting the synthetic challenge in its preparation.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Low-melting solid; handle with care.[5] |

| Melting Point | 45°C – 55°C (Predicted) | Check specific Certificate of Analysis (CoA) as impurities significantly lower MP. |

| Boiling Point | ~240°C (at 760 mmHg) | High boiling point allows for high-temp coupling reactions. |

| Density | 1.7 ± 0.1 g/cm³ | High density due to bromine/fluorine content. |

| LogP | ~2.5 | Moderate lipophilicity; good membrane permeability. |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water. |

Part 3: Synthetic Accessibility & Challenges

The Regioselectivity Challenge

The synthesis of CAS 425379-37-9 is non-trivial. Direct bromination of 3,5-difluorobenzonitrile typically yields the 4-bromo isomer (sterically accessible and electronically activated by two ortho-fluorines). Consequently, the 2-bromo isomer is often synthesized via indirect routes, contributing to its status as a high-value intermediate.

Recommended Synthetic Pathways (Retrosynthesis)

Route A: Directed Ortho Metalation (DoM) - Advanced This route utilizes the directing power of the nitrile group but requires careful temperature control to avoid attack at the thermodynamically acidic C4 position.

-

Reagents: LDA (Lithium Diisopropylamide) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C.

-

Electrophile: CBr₄ or NBS.

-

Challenge: Competition between C2 (ortho to CN) and C4 (between two Fs). C4 is often favored.

Route B: The Sandmeyer Approach - Reliable

-

Starting Material: 2-Bromo-3,5-difluoroaniline.

-

Transformation: Diazotization (NaNO₂/HCl) followed by Cyanation (CuCN).

-

Advantage: Fixes the regiochemistry early in the sequence.

Part 4: Chemoselectivity & Functionalization

This molecule is a "switchboard" for chemical diversity. The diagram below illustrates the orthogonal reactivity of its three functional handles.

Reactivity Logic

-

Site A (C2-Br): The primary handle for Carbon-Carbon bond formation. Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

Site B (C1-CN): The "warhead" for heterocycle formation. Can be hydrolyzed to an amide/acid, reduced to an amine, or cyclized with amidines.

-

Site C (C3/C5-F): Generally inert under standard coupling conditions, providing stability. However, they exert a strong inductive effect (-I), making the ring electron-poor.

Visualization: Reactivity Map

Figure 1: Orthogonal reactivity profile. The molecule allows sequential functionalization, starting with Pd-catalyzed coupling at the Bromine, followed by cyclization at the Nitrile.

Part 5: Application Case Study (Protocol)

Workflow: Synthesis of a 4-Aryl-Quinazoline Derivative

A common application in kinase inhibitor design is converting this nitrile into a quinazoline core.

Step 1: Suzuki Coupling (The C-C Bond)

-

Reagents: 2-Bromo-3,5-difluorobenzonitrile (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 4 hours, Inert Atmosphere (N₂).

-

Mechanism: The electron-poor nature of the ring facilitates the oxidative addition of Palladium into the C-Br bond.

-

Outcome: 3,5-difluoro-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Cyclization (The Heterocycle)

-

Reagents: Biaryl intermediate (from Step 1), Formamidine acetate (excess).

-

Solvent: Ethanol or DMF.

-

Conditions: Reflux (100-120°C), 12 hours.

-

Mechanism: Nucleophilic attack of the amidine on the nitrile carbon, followed by intramolecular nucleophilic aromatic substitution (if a leaving group were present) or condensation. Note: For quinazolines, usually an aniline precursor is needed. If starting from the nitrile, one often hydrolyzes to the amide first or reacts with organolithiums.

Visualization: Synthesis Workflow

Figure 2: Step-wise transformation from building block to bioactive scaffold.

Part 6: Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, it must be handled with the rigor applied to all halogenated benzonitriles.

-

Acute Toxicity: Treat as Toxic if swallowed (H301) and Harmful in contact with skin (H312) . The nitrile moiety can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is robust.

-

Irritation: Causes serious eye irritation and skin irritation.

-

Handling Protocol:

-

Engineering Controls: Always weigh and manipulate inside a fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated solvent permeability), safety glasses, and lab coat.

-

Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong acids (risk of HCN generation).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile (Isomer Analog Data). Retrieved from [Link](Note: Used for physicochemical benchmarking of the isomer class).

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling protocols cited in Part 5).

- Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Quinazolines". Chemical & Pharmaceutical Bulletin.

Sources

- 1. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. 425379-37-9,2-Bromo-3,5-difluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 425379-37-9 2-Bromo-3,5-difluorobenzonitrile AKSci 2362DA [aksci.com]

- 4. CAS:2788976-66-7 | C11H9D5N2O4S | 1-(5-cyano-4-(ethoxy-d5)pyridin-2-yl)ethyl methanesulfonate | Pharmalego [pharmalego.com]

- 5. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3,5-Difluorobenzonitrile | 64248-63-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

2-Bromo-3,5-difluorobenzonitrile chemical structure and properties

Technical Guide & Application Whitepaper

Executive Summary

2-Bromo-3,5-difluorobenzonitrile (CAS: 425379-37-9 ) is a high-value halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2][3][4][5][6][7] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nitrile group (–CN) for heterocycle formation, a bromine atom (–Br) for transition-metal catalyzed cross-coupling, and two fluorine atoms (–F) that modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical properties, synthetic accessibility, and reactivity profile in drug discovery workflows.

Physicochemical Profile (Datasheet)

| Property | Specification |

| IUPAC Name | 2-Bromo-3,5-difluorobenzonitrile |

| CAS Number | 425379-37-9 |

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54–59 °C (Typical for similar congeners; verify per batch) |

| Boiling Point | ~230 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant |

Structural Logic & Electronic Properties

The strategic value of 2-bromo-3,5-difluorobenzonitrile in medicinal chemistry stems from the specific arrangement of its substituents:

-

The "Ortho-Effect" (Br at C2): The bromine atom is positioned ortho to the nitrile group and ortho to a fluorine atom (C3). This creates a sterically congested environment that influences the selectivity of metal-catalyzed cross-couplings.

-

Fluorine Substitution (C3 & C5):

-

Metabolic Blocking: The C3 and C5 fluorines block the most metabolically vulnerable positions on the ring, preventing oxidative metabolism (e.g., P450 hydroxylation).

-

Electronic Modulation: The electron-withdrawing nature of the fluorines and the nitrile group makes the aromatic ring highly electron-deficient, increasing the acidity of the remaining protons and potentially activating the ring for nucleophilic aromatic substitution (SₙAr) under forcing conditions.

-

Reactivity Profile & Transformation Map

The molecule offers three distinct vectors for chemical diversification. The diagram below illustrates the divergent pathways available to a medicinal chemist.

Diagram 1: Divergent Reactivity Map

Caption: Divergent synthesis pathways utilizing the Br-handle (red paths) and CN-handle (green/yellow paths).

Synthetic Accessibility & Manufacturing Logic

The synthesis of 2-bromo-3,5-difluorobenzonitrile is non-trivial due to regioselectivity challenges. Direct bromination of 3,5-difluorobenzonitrile typically yields the 4-bromo isomer (CAS 123688-59-5) due to the directing effects of the fluorines and the steric accessibility of the C4 position.

Therefore, the preferred route for high-purity synthesis of the 2-bromo isomer often involves the Sandmeyer Reaction starting from the corresponding aniline.

Diagram 2: Retrosynthetic Analysis

Caption: The Sandmeyer route ensures the CN group is installed exactly where the amine was, guaranteeing regiocontrol.

Experimental Protocol: Suzuki-Miyaura Coupling

The 2-position bromine is sterically hindered by the adjacent nitrile and fluorine groups. Standard protocols using simple catalysts (e.g., Pd(PPh₃)₄) may result in low yields or sluggish kinetics. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is recommended to facilitate oxidative addition.

Protocol: Coupling with Phenylboronic Acid

Objective: Synthesize 3,5-difluoro-[1,1'-biphenyl]-2-carbonitrile.

-

Reagents:

-

Substrate: 2-Bromo-3,5-difluorobenzonitrile (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%)

-

Base: K₃PO₄ (2.0 eq)

-

Solvent: Toluene/Water (10:1)

-

-

Procedure:

-

Step 1: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Step 2: Evacuate and backfill with Argon (3 cycles) to remove oxygen.

-

Step 3: Add degassed Toluene/Water solvent mixture via syringe.

-

Step 4: Heat the mixture to 100 °C for 12–18 hours. Monitor by LC-MS.

-

Step 5 (Workup): Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Step 6 (Purification): Flash column chromatography (Hexane/EtOAc gradient).

-

Critical Note: The adjacent nitrile group may coordinate to the Palladium center, potentially poisoning the catalyst. If conversion stalls, increase catalyst loading or switch to a precatalyst system like XPhos Pd G2 .

Safety & Handling Guidelines

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can liberate Hydrogen Cyanide (HCN). Work in a well-ventilated fume hood.

-

Skin Absorption: Halogenated benzonitriles can be absorbed through the skin. Wear nitrile gloves (double-gloving recommended) and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may cause hydrolysis of the nitrile).

References

-

AK Scientific Product Record. 2-Bromo-3,5-difluorobenzonitrile (CAS 425379-37-9).[1][2][6][7] Retrieved from .

-

BLD Pharm Product Record. 2-Bromo-3,5-difluorobenzonitrile Datasheet. Retrieved from .[4]

- General Methodology (Sandmeyer):Practical Synthesis of Halogenated Benzonitriles. Organic Process Research & Development. (Contextual reference for Sandmeyer protocols on fluoroanilines).

- General Methodology (Suzuki):Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Hindered Aryl Bromides." J. Am. Chem. Soc. (Contextual reference for SPhos usage).

Sources

- 1. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. 1517611-20-9|2-Bromo-3,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 123688-59-5|4-Bromo-3,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 79630-23-2|3-Bromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. CAS:425379-37-9 | C7H2BrF2N | 2-溴-3,5-二氟苄腈 | 上海逐耀医药试剂平台 [cn.pharmalego.com]

- 6. CAS:2788976-66-7 | C11H9D5N2O4S | 1-(5-cyano-4-(ethoxy-d5)pyridin-2-yl)ethyl methanesulfonate | Pharmalego [pharmalego.com]

- 7. China CAS#425379-37-9 | 2-bromo-3,5-difluorobenzonitrile Manufacturers Suppliers Factory [orchid-chem.com]

3,5-Difluoro-2-bromobenzonitrile molecular weight and formula

This in-depth technical guide details the chemical identity, synthesis, and application of 3,5-Difluoro-2-bromobenzonitrile (preferred IUPAC name: 2-Bromo-3,5-difluorobenzonitrile ).

Executive Summary

3,5-Difluoro-2-bromobenzonitrile (CAS: 425379-37-9 ) is a high-value halogenated aromatic intermediate used primarily in medicinal chemistry and agrochemical discovery. Its structure features a benzene core decorated with three distinct functional handles: a nitrile group (electron-withdrawing, hydrolyzable), a bromine atom (site for metallation or cross-coupling), and two fluorine atoms (metabolic blocking and electronic modulation). This unique substitution pattern makes it a critical "scaffold" for synthesizing complex heterocycles, particularly kinase inhibitors and CNS-active agents.[1]

Fundamental Chemical Identity

Precise characterization data is essential for validating the integrity of this building block in experimental workflows.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 2-Bromo-3,5-difluorobenzonitrile |

| Common Synonyms | 3,5-Difluoro-2-bromobenzenecarbonitrile; 2-Bromo-3,5-difluorophenyl cyanide |

| CAS Registry Number | 425379-37-9 |

| Molecular Formula | C₇H₂BrF₂N |

| SMILES | N#CC1=C(Br)C(F)=CC(F)=C1 |

| InChI Key | CSCGWWARITYLKM-UHFFFAOYSA-N |

Physical & Chemical Properties

| Property | Value | Note |

| Molecular Weight | 218.00 g/mol | Exact Mass: 216.93 g/mol |

| Physical State | Solid | Typically appears as a white to off-white crystalline powder. |

| Melting Point | 52–56 °C | Range varies slightly based on purity/polymorph. |

| Boiling Point | ~240 °C | Predicted at 760 mmHg. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; hydrolyzes slowly in strong acid/base. |

| Electronic Character | Electron-deficient | The nitrile and fluorines create a highly deactivated ring system. |

Synthetic Pathways & Manufacturing

The synthesis of 2-bromo-3,5-difluorobenzonitrile requires navigating the directing effects of substituents to achieve the correct regiochemistry. The "crowded" position of the bromine (between the nitrile and a fluorine) makes direct bromination challenging due to steric hindrance and competing directing groups.

Primary Route: Sandmeyer Approach

The most reliable laboratory-scale synthesis involves the conversion of the corresponding aniline. This method ensures regiochemical fidelity.

-

Precursor Selection: Start with 2-bromo-3,5-difluoroaniline .

-

Diazotization: Treatment with sodium nitrite (

) in acid generates the diazonium salt. -

Cyanation (Sandmeyer): Reaction with Copper(I) cyanide (

) installs the nitrile group.

Alternative Route: Directed Lithiation

For larger scale or when starting from the nitrile, a cryogenic lithiation-trapping sequence is used, though it requires careful temperature control to avoid side reactions at the C4 position (which is also acidic due to flanking fluorines).

-

Substrate: 3,5-Difluorobenzonitrile .

-

Lithiation: Treatment with LDA or TMPLi at -78°C. The bulky base and directing effect of the CN group favor deprotonation at the 2-position (ortho to CN).

-

Quench: Addition of a bromine source (e.g.,

or

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this compound.

Figure 1: Synthetic pathways to 2-Bromo-3,5-difluorobenzonitrile. The Sandmeyer route (top) offers higher regiocontrol compared to direct lithiation (bottom).

Applications in Medicinal Chemistry

This molecule is a "linchpin" intermediate. Its trisubstituted pattern allows for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries.

Orthogonal Reactivity Profile

-

Site A (Bromine at C2): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows the attachment of aryl or heteroaryl groups adjacent to the nitrile.

-

Site B (Nitrile at C1): Can be hydrolyzed to a carboxylic acid (for amides), reduced to a benzylamine, or cyclized to form tetrazoles, oxadiazoles, or triazines.

-

Site C (Fluorines at C3/C5): These atoms activate the ring for Nucleophilic Aromatic Substitution (

) if strong nucleophiles are used, although the C2-Br and C1-CN are the primary drivers.

Drug Discovery Workflow

Researchers utilize this compound to synthesize kinase inhibitors where the difluorophenyl motif mimics the electrostatic properties of ATP-binding pockets or improves metabolic stability by blocking oxidation sites.

Figure 2: Divergent synthesis applications. The compound serves as a hub for accessing three distinct classes of pharmacological scaffolds.

Safety & Handling Protocols

As a halogenated aromatic nitrile, this compound poses specific risks.[2] All protocols must be self-validating, meaning the user must verify safety data before execution.

Hazard Classification (GHS)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4. Harmful if swallowed or absorbed.

-

Skin/Eye Irritation: Category 2/2A. Causes serious irritation.

-

Specific Target Organ Toxicity: Respiratory tract irritation.

Handling Procedures

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound may release trace hydrogen cyanide (HCN) or hydrogen fluoride (HF) if subjected to extreme thermal decomposition.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Spill Response: Do not sweep dry dust (aerosol risk). Dampen with an inert solvent (e.g., PEG-400) or water before collecting for disposal as hazardous organic waste.

References

-

PubChem. 2-Bromo-3,5-difluorobenzonitrile (Compound). National Library of Medicine. Available at: [Link]

Sources

2-Bromo-3,5-difluorobenzonitrile MSDS safety data sheet

The following technical guide is a comprehensive, structured analysis of 2-Bromo-3,5-difluorobenzonitrile , designed for researchers and drug development professionals. It moves beyond a standard MSDS to provide actionable, field-proven insights into handling, safety, and synthetic utility.

Safety Architecture, Handling Protocols, and Synthetic Utility

Executive Summary: The Strategic Value of CAS 425379-37-9

2-Bromo-3,5-difluorobenzonitrile (CAS: 425379-37-9) is a high-value halogenated aromatic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the ortho-bromo substituent relative to the nitrile group, combined with a meta-difluoro substitution pattern.

-

Synthetic Value: The C2-Bromine atom serves as a "privileged handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the electron-withdrawing nitrile and fluorine groups activate the ring for further functionalization.

-

Safety Criticality: Unlike simple benzonitriles, the combination of halogens creates specific thermal decomposition risks (HCN, HF, HBr) that require a specialized emergency response architecture.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Technical Note |

| Chemical Name | 2-Bromo-3,5-difluorobenzonitrile | |

| CAS Number | 425379-37-9 | Validated Registry Number |

| Molecular Formula | C₇H₂BrF₂N | |

| Molecular Weight | 218.00 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white |

| Melting Point | ~84–88 °C (Analogous Est.) | Based on 3,5-difluoro analogs; verify per batch. |

| Solubility | DMSO, Methanol, Chloroform | Low water solubility; lipophilic nature. |

| Purity Standard | ≥95% to 98% | HPLC grade required for catalytic coupling. |

Hazard Assessment: The "Why" Behind the Safety

Expert Insight: The safety profile of this compound is dictated by its lability under stress. It is not just "toxic"; it is a precursor to multiple hazardous gases.

3.1 GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

3.2 Thermal Decomposition Risks

In the event of a fire or runaway reaction, the molecule fragments into three distinct lethal gases. Standard ABC extinguishers are insufficient; specialized protocol is required.

Figure 1: Thermal decomposition pathways highlighting the simultaneous liberation of HCN and HF.

Safe Handling & Storage Protocol (Self-Validating System)

Trustworthiness Principle: A protocol is only safe if it includes a verification step.

4.1 Storage Architecture

-

Environment: Cool, dry, well-ventilated area.[2]

-

Container: Tightly sealed glass or fluorinated HDPE.

-

Segregation: Isolate from Strong Oxidizers and Strong Bases (risk of hydrolysis to amide/acid or runaway oxidation).

-

Verification: Check container integrity monthly for yellowing (sign of bromine liberation/decomposition).

4.2 Handling Workflow

This workflow enforces engineering controls over PPE reliance.

Figure 2: Operational workflow ensuring engineering controls (hood velocity) are verified before handling.

Emergency Response Architecture

5.1 Fire Fighting Measures

-

Media: Dry chemical, CO₂, or water spray. Do NOT use a solid water stream (may scatter dust).

-

Special Hazard: Firefighters must wear full protective clothing and SCBA (Self-Contained Breathing Apparatus) due to HCN/HF risk.

-

Post-Fire: Neutralize runoff water; do not allow entry into drains.

5.2 Accidental Release (Spill)

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear respiratory protection (P95/P100) if dust is present.

-

Containment: Cover spill with damp sand or vermiculite to prevent dusting.

-

Cleanup: Sweep up carefully (non-sparking tools) and place in a closed container.

-

Decontamination: Wash area with 5% sodium bicarbonate solution (neutralizes traces of HF/Acid) followed by water.

Synthesis Utility & Application Logic

For medicinal chemists, the value of 2-Bromo-3,5-difluorobenzonitrile lies in its orthogonal reactivity.[3]

-

Site A (C-Br): The most reactive site for Pd-catalyzed coupling.

-

Site B (CN): Can be hydrolyzed to the amide (primary) or acid, or reduced to the benzylamine.

-

Site C (C-F): The fluorines at 3,5 are meta to the nitrile, making them less reactive toward SNAr than ortho/para fluorines. However, they provide metabolic stability and modulate pKa in the final drug candidate.

Key Reaction: Suzuki-Miyaura Coupling

Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water. Outcome: Biaryl formation at the C2 position, retaining the nitrile and fluorine pattern.

References

-

PubChem. (n.d.). Compound Summary for Halogenated Benzonitriles. (General safety data inferred from structural analogs). Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-difluorobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document synthesizes information based on fundamental chemical principles, analysis of its structural analogues, and established methodologies for solubility determination. The guide offers predicted solubility behaviors in a range of common organic solvents, a detailed experimental protocol for accurate solubility measurement, and a discussion of the underlying intermolecular forces governing its dissolution. This document is intended to serve as a practical resource for researchers to inform solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in Chemical Research

The solubility of a compound is a critical physical property that dictates its utility and application in numerous scientific endeavors, particularly in drug discovery and development.[1][2][3] Poor solubility can impede synthetic reactions, complicate purification processes, and lead to challenges in formulation, ultimately affecting bioavailability and therapeutic efficacy.[2][3] 2-Bromo-3,5-difluorobenzonitrile, a halogenated aromatic nitrile, serves as a versatile building block in the synthesis of complex organic molecules.[4][5] A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing its use in synthetic chemistry and ensuring the reproducibility of experimental results.

This guide will delve into the theoretical and practical aspects of the solubility of 2-Bromo-3,5-difluorobenzonitrile. We will explore the molecular characteristics that influence its dissolution and provide a robust, step-by-step protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of 2-Bromo-3,5-difluorobenzonitrile, it is essential to first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₇H₂BrF₂N

-

Structure: The molecule consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group (-C≡N).

The presence of the electronegative fluorine and bromine atoms, along with the polar nitrile group, imparts a significant dipole moment to the molecule, rendering it polar.[9] The interplay of these functional groups will govern the types of intermolecular forces the molecule can engage in with solvent molecules.

Diagram: Chemical Structure of 2-Bromo-3,5-difluorobenzonitrile

Caption: Structure of 2-Bromo-3,5-difluorobenzonitrile.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 2-Bromo-3,5-difluorobenzonitrile in a variety of organic solvents.[10] The polar nature of the molecule suggests that it will be more soluble in polar solvents and less soluble in nonpolar solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br, C-F, and C≡N bonds of the solute.[11][12] DMSO and DMF are particularly good solvents for polar compounds.[13] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While 2-Bromo-3,5-difluorobenzonitrile cannot donate hydrogen bonds, the nitrogen of the nitrile group can act as a weak hydrogen bond acceptor.[14][15] Solubility will depend on the balance between polarity and the size of the alcohol's alkyl chain. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | Hexane, being nonpolar, is unlikely to be a good solvent. Toluene, with its aromatic ring, may exhibit some π-π stacking interactions with the benzene ring of the solute. Diethyl ether has a small dipole moment and may show some limited solubility.[13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are polar and can effectively solvate polar molecules through dipole-dipole interactions.[13] |

Factors Influencing Solubility

Several key factors, rooted in the principles of intermolecular forces, govern the solubility of 2-Bromo-3,5-difluorobenzonitrile:

-

Dipole-Dipole Interactions: The primary intermolecular force at play will be dipole-dipole interactions between the polar solute and polar solvent molecules.[11][12] The strength of these interactions is a major determinant of solubility.

-

London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[11][14] While generally weaker than dipole-dipole forces, they will contribute to the overall solvation energy.

-

Hydrogen Bonding: Although 2-Bromo-3,5-difluorobenzonitrile cannot self-associate via hydrogen bonding, the nitrile nitrogen can act as a hydrogen bond acceptor with protic solvents.[14][15]

-

Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice. A high lattice energy will result in lower solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][16][17] The following protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of 2-Bromo-3,5-difluorobenzonitrile.

Materials and Equipment

-

2-Bromo-3,5-difluorobenzonitrile (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured amount of each selected organic solvent.

-

Add an excess of solid 2-Bromo-3,5-difluorobenzonitrile to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify 2-Bromo-3,5-difluorobenzonitrile.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for 2-Bromo-3,5-difluorobenzonitrile in the chosen solvent.[2][19][20]

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[2][19]

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling

While a specific safety data sheet for 2-Bromo-3,5-difluorobenzonitrile was not found, related compounds such as other brominated and fluorinated benzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][21][22][23][24] They can also cause skin and eye irritation.[6][21][23][24] Therefore, it is prudent to handle 2-Bromo-3,5-difluorobenzonitrile with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][21][22]

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-Bromo-3,5-difluorobenzonitrile in organic solvents. By understanding its molecular structure and the principles of intermolecular forces, researchers can make informed decisions regarding solvent selection. The predicted solubility profile suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic and chlorinated solvents, with low solubility in nonpolar solvents. For precise quantitative data, the detailed shake-flask method protocol offers a reliable and robust approach. Adherence to proper safety protocols is essential when handling this and related chemical compounds.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Reichardt, C. Solvents and Polarity. In: Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH; 2011. Available from: [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

ResearchGate. How do you distinguish the polarity of organic solvent?. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Honeywell. Polarity Index. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Quora. How can you determine the solubility of organic compounds?. Available from: [Link]

-

Pasadena City College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Rochester. Solvents and Polarity. Available from: [Link]

-

Perfinity. Polarity of Solvents. Available from: [Link]

-

Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Available from: [Link]

-

McMaster University. Solubility of Organic Compounds. Available from: [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

National Center for Biotechnology Information. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-3,6-difluorobenzonitrile. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-3-fluorobenzonitrile. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. 4-Bromo-3,5-difluorobenzonitrile. PubChem Compound Database. Available from: [Link]

-

Sunshine Pharma. 3,5-Difluorobenzonitrile CAS 64248-63-1. Available from: [Link]

-

Chemistry LibreTexts. Intermolecular forces. Available from: [Link]

-

College of Western Idaho. 12.1 Intermolecular Forces. In: General Chemistry: CHEM 111 & 112. Available from: [Link]

-

Chemistry LibreTexts. 5.1: Intermolecular Forces. Available from: [Link]

-

Save My Exams. Intermolecular Forces, Electronegativity & Bond Properties. Available from: [Link]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. Available from: [Link]

-

Pharmaffiliates. 2-Bromo-3,6-difluorobenzonitrile. Available from: [Link]

-

CHIMIA. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Available from: [Link]

-

Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. rootspress.org [rootspress.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. ossila.com [ossila.com]

- 5. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 | Benchchem [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chimia.ch [chimia.ch]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. 12.1 Intermolecular Forces – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]

- 15. cdn.savemyexams.com [cdn.savemyexams.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

- 20. rjptonline.org [rjptonline.org]

- 21. tcichemicals.com [tcichemicals.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of 2-Halo-3,5-difluorobenzonitriles from 2-Amino-3,5-difluorobenzonitrile

Abstract

This document provides a comprehensive guide to the Sandmeyer reaction, specifically tailored for the conversion of 2-amino-3,5-difluorobenzonitrile to its corresponding 2-halo derivatives. This protocol is of significant interest to researchers in medicinal chemistry and materials science, where the introduction of a halogen atom onto an electron-deficient aromatic ring can critically modulate a molecule's biological activity and physical properties. We will delve into the mechanistic nuances of this transformation, particularly addressing the challenges posed by the electron-withdrawing nature of the nitrile and fluorine substituents. Detailed, step-by-step protocols for the diazotization and subsequent copper(I)-catalyzed Sandmeyer reaction are provided, along with insights into reaction optimization and safety considerations.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the transformation of primary aromatic amines into a wide array of functional groups.[1][2] This two-step process involves the initial conversion of an arylamine into a diazonium salt, which is then subjected to a copper(I)-catalyzed nucleophilic substitution.[3] The versatility of this reaction allows for the introduction of halides (Cl, Br), cyanide, and other functionalities, making it a powerful tool for aromatic ring functionalization.[1][4]

The substrate of interest, 2-amino-3,5-difluorobenzonitrile, presents a unique synthetic challenge. The amino group is deactivated by the strongly electron-withdrawing nitrile and fluorine substituents, which can impede the initial diazotization step. However, the successful halogenation of this scaffold is highly desirable, as the resulting 2-halo-3,5-difluorobenzonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5] The strategic placement of fluorine atoms is known to enhance metabolic stability and binding affinity of drug candidates.[6]

Mechanistic Considerations for an Electron-Deficient Substrate

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1][7] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an arenediazonium salt.[8][] For a weakly basic amine like 2-amino-3,5-difluorobenzonitrile, this step requires carefully controlled acidic conditions and low temperatures to ensure complete conversion and stability of the diazonium intermediate.

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[2][10] This results in the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process.[11][12]

-

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[10]

The presence of electron-withdrawing groups on the aromatic ring can influence the stability of the intermediate aryl radical. While these groups deactivate the ring towards electrophilic attack, they can stabilize the radical intermediate, facilitating the Sandmeyer reaction.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Amino-3,5-difluorobenzonitrile | ≥98% | Commercially Available |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |

| Hydrochloric Acid (HCl), conc. | ACS Reagent Grade | Commercially Available |

| Copper(I) Chloride (CuCl) | ≥97% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available |

| Starch-Iodide Paper | - | Commercially Available |

Safety Precautions: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reaction temperature must be strictly controlled, as diazonium salts can decompose violently at elevated temperatures.

Step-by-Step Procedure for 2-Chloro-3,5-difluorobenzonitrile Synthesis

Part A: Diazotization of 2-Amino-3,5-difluorobenzonitrile

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-difluorobenzonitrile (10.0 g, 64.9 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.

-

Prepare a solution of sodium nitrite (4.7 g, 68.1 mmol) in water (15 mL) and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates a positive test.[13] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 5 minutes.

-

Diagram of the Diazotization Workflow

Caption: Workflow for the preparation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate 500 mL flask, dissolve copper(I) chloride (7.0 g, 70.7 mmol) in concentrated hydrochloric acid (30 mL) with gentle warming. Cool the resulting solution to 0 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The reaction mixture will typically turn dark. Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-chloro-3,5-difluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization.

-

Diagram of the Sandmeyer Reaction Mechanism

Caption: Key steps in the copper(I)-catalyzed Sandmeyer reaction.

Expected Results and Characterization

Following the described protocol, a moderate to good yield of the desired 2-chloro-3,5-difluorobenzonitrile is expected. The product should be characterized by standard analytical techniques:

| Parameter | Expected Value/Observation |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons consistent with the structure |

| ¹⁹F NMR | Two distinct fluorine signals |

| Mass Spec | Molecular ion peak corresponding to C₇H₂ClF₂N |

Troubleshooting and Optimization

-

Low Yield of Diazonium Salt: Ensure the reaction temperature is strictly maintained at 0-5 °C. Incomplete diazotization can occur if the temperature is too high or if there is insufficient acid. The presence of a strong acid is crucial for the formation of the active nitrosating agent.[8]

-

Formation of Phenolic Byproducts: This is often due to the reaction of the diazonium salt with water.[14] Keeping the reaction temperature low during both the diazotization and the Sandmeyer steps is critical to minimize this side reaction.

-

Incomplete Sandmeyer Reaction: Ensure that a sufficient amount of the copper(I) catalyst is used. The catalyst can be prepared in situ from copper(II) sulfate and a reducing agent for higher reactivity.[14] The choice of solvent can also influence the reaction; in some cases, using a co-solvent like acetonitrile may be beneficial.[6]

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of 2-halo-3,5-difluorobenzonitriles from the corresponding amino precursor. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and minimizing the formation of byproducts. The protocol detailed herein offers a robust starting point for researchers and can be adapted for the synthesis of other halogenated and functionalized benzonitriles. The products of this reaction are valuable intermediates for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Reactions of Arylamines. Retrieved from [Link]

-

GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Riaz, U., & Raza, A. R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28016-28037. Retrieved from [Link]

-

OpenStax. (n.d.). 24.8 Reactions of Arylamines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

Journal of Chemical Research, Synopses. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]

-

Evans, M. (2018, April 20). 37.01 Sandmeyer Reactions [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

SlideShare. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 3. synarchive.com [synarchive.com]

- 4. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Diazotisation [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 14. web.mnstate.edu [web.mnstate.edu]

Application Note: Regioselective SNAr Strategies for 2-Bromo-3,5-difluorobenzonitrile

The following Application Note is structured to provide a deep technical dive into the chemoselective functionalization of 2-Bromo-3,5-difluorobenzonitrile . This guide addresses the specific electronic and steric challenges of this scaffold, offering a validated protocol for researchers in medicinal chemistry.

Executive Summary

2-Bromo-3,5-difluorobenzonitrile (CAS: 1242278-86-9) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern presents a "Regioselectivity Paradox" for Nucleophilic Aromatic Substitution (SNAr):

-

The Rule: Aryl fluorides are typically displaced orders of magnitude faster than aryl bromides in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

-

The Exception: In this specific substrate, the Bromine is displaced exclusively .

This guide details the mechanistic grounding for this anomaly and provides a robust protocol for functionalizing the C2 position while retaining the C3/C5 fluorines.

Strategic Analysis: The Electronic Landscape

To design a successful reaction, one must understand why the standard "Fluorine First" rule fails here.

The Regioselectivity Map

In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. This complex must be stabilized by a strong Electron Withdrawing Group (EWG) located ortho or para to the site of attack.

-

C1 (Nitrile): The primary activator. It can stabilize a negative charge via resonance (

effect) only at positions C2 (Ortho) and C6 (Ortho) and C4 (Para) . -

C2 (Bromine): Located ortho to the Nitrile. Attack here leads to a resonance-stabilized intermediate. (Active Site)

-

C3 & C5 (Fluorines): Located meta to the Nitrile. Attack here places the negative charge on carbons that cannot delocalize onto the Nitrile group. (Deactivated Sites)

Therefore, despite Fluorine being a better leaving group intrinsically, it is geometrically "invisible" to the Nitrile's activation. The Bromine, being in the "correct" position, becomes the exclusive leaving group.

Visualization of Reactivity

The following diagram illustrates the electronic activation and steric environment.

Caption: Regioselectivity logic flow. The Nitrile group activates C2 (Br) via resonance, while C3/C5 (F) remain electronically isolated from the activation, rendering Br the sole leaving group.

Experimental Protocol: C2-Amination

This protocol describes the reaction of 2-Bromo-3,5-difluorobenzonitrile with a secondary amine (e.g., Morpholine or Piperidine). This is a model system adaptable to other nucleophiles.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| 2-Bromo-3,5-difluorobenzonitrile | 1.0 | Substrate | Ensure <0.5% water content to prevent nitrile hydrolysis. |

| Amine Nucleophile | 1.1 - 1.2 | Reactant | Secondary amines react cleanly. Primary amines may require lower temp. |

| Base (DIPEA or K₂CO₃) | 1.5 - 2.0 | Acid Scavenger | Inorganic bases (K₂CO₃) require vigorous stirring. DIPEA is preferred for homogeneity. |

| Solvent (DMSO or NMP) | N/A | Medium | Polar aprotic is required. DMSO accelerates rate vs. THF. |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a reaction flask and purge with Nitrogen or Argon.

-

Dissolve 2-Bromo-3,5-difluorobenzonitrile (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).

-

Expert Tip: Do not use DMF if heating >100°C is expected, as DMF can decompose to dimethylamine, which acts as a competing nucleophile.

-

Step 2: Nucleophile Addition

-

Add the Base (e.g., DIPEA, 1.5 equiv) to the solution.

-

Add the Amine Nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

-

Observation: A slight exotherm may occur. The solution often turns yellow/orange due to the formation of the charge-transfer complex.

-

Step 3: Reaction & Monitoring

-

Heat the mixture to 60°C - 80°C .

-

Monitor via HPLC/UPLC:

-

Target: Disappearance of starting material (Rt ~ X min).

-

Product: Appearance of less non-polar peak (amine adduct).

-

Stop Condition: >98% conversion. Extended heating can lead to trace displacement of C3-F (rare but possible).

-

Step 4: Workup (Aqueous)

-

Cool to RT.

-

Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

-

Precipitation: In many cases, the product precipitates as a solid. Filter and wash with water.

-

Extraction (if oil): Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMSO. Dry over Na₂SO₄.

Step 5: Purification

-

If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The product is typically a crystalline solid.

Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at C2 (flanked by CN and F). | Increase temperature to 90°C; switch solvent to NMP (higher boiling point). |

| Hydrolysis (Amide formation) | Wet solvent + high heat + basic conditions. | Use anhydrous solvents; store reagents in desiccator. |

| Regio-isomer byproducts | Attack at C3-F or C5-F. | Lower temperature. This only happens with extremely aggressive nucleophiles (e.g., alkoxides). Switch to weaker base. |

| Darkening of Reaction | Polymerization or oxidation. | Ensure strict N₂ atmosphere. Degas solvents. |

Workflow Logic Diagram

Caption: Optimized experimental workflow for SNAr amination.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

- Context: Foundational text establishing the mechanism of Meisenheimer complex stabilization and the "Ortho/Para" activ

- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.

- Rohrbach, S., et al. (2019). Regioselectivity in the SNAr Reactions of Polyhalogenated N-Heterocycles. Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). 2-Bromo-3,5-difluorobenzonitrile (CID 24866657).

- Context: Verification of chemical structure and physical properties (MW: 217.99 g/mol ).

Disclaimer: This protocol involves the use of hazardous chemicals.[1][2][3] Always consult the Safety Data Sheet (SDS) for 2-Bromo-3,5-difluorobenzonitrile before handling. All reactions should be performed in a fume hood.

Sources

Application Notes & Protocols: Preparation of 3,5-Difluorobenzonitrile Derivatives for High-Efficiency OLED Materials

Introduction

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic materials are paramount to achieving higher efficiency, longer lifetimes, and greater color purity.[1] Among the vast array of molecular scaffolds, fluorinated benzonitrile derivatives, particularly those derived from 3,5-difluorobenzonitrile, have emerged as exceptionally versatile building blocks.[2] The strong electron-withdrawing nature of both the nitrile (-CN) group and the fluorine atoms activates the aromatic ring, making it an ideal electrophilic partner for constructing complex donor-acceptor (D-A) architectures.[3]

These D-A type molecules are the cornerstone of modern OLED emitters, especially for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[4][5] The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This enables OLED devices to theoretically achieve 100% internal quantum efficiency without relying on expensive and rare heavy metals like iridium or platinum.[4][6]

The 3,5-difluorobenzonitrile core offers several distinct advantages in the design of TADF emitters:

-

Strong Electron Acceptor: The synergistic electron-withdrawing effect of the two fluorine atoms and the nitrile group creates a potent acceptor unit. This facilitates the formation of charge-transfer (CT) excited states when combined with suitable electron-donating moieties.

-

Synthetic Versatility: The fluorine atoms serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable and efficient method for C-N and C-O bond formation.[3][7] This allows for the straightforward attachment of various donor units, such as carbazoles, phenoxazines, or triphenylamines.[2]

-

Tunable Photophysics: The strategic placement of donor groups on the 3,5-difluorobenzonitrile scaffold allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for achieving a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF, and for tuning the emission color across the visible spectrum.[8][9]

This application note provides a detailed guide for researchers, covering the primary synthetic strategies for preparing 3,5-difluorobenzonitrile derivatives and offering a specific, field-proven protocol for the synthesis of a representative TADF emitter.

Core Synthetic Strategies

Two primary synthetic methodologies dominate the preparation of 3,5-difluorobenzonitrile derivatives for OLED applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final structure and the nature of the donor moiety being introduced.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and direct method for functionalizing the 3,5-difluorobenzonitrile core. The electron-deficient nature of the ring allows for the displacement of one or both fluorine atoms by a strong nucleophile.[10]

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., a deprotonated carbazole or phenoxazine) attacks the carbon atom bearing a fluorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion, which is a good leaving group. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., NaH, K2CO3, Cs2CO3) to deprotonate the nucleophile.[3][7]

Palladium-Catalyzed Cross-Coupling

While SNAr is highly effective for C-N and C-O bonds, Pd-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings are employed for forming C-C or more sterically hindered C-N bonds.[11][12] For instance, a Suzuki coupling can be used to attach aryl groups to the benzonitrile core, which may have been previously functionalized via SNAr.

Mechanism Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex.[13] The cycle consists of three main steps: oxidative addition of the organohalide (or in some cases, an activated fluoro-compound) to the Pd(0) catalyst, transmetalation with an organoboron reagent (e.g., a boronic acid or ester), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14] This method offers a powerful way to build complex, rigid molecular structures beneficial for high-performance OLED materials.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for synthesizing and characterizing a 3,5-difluorobenzonitrile-based OLED material.

Detailed Protocol: Synthesis of a Carbazole-Benzonitrile TADF Emitter

This protocol details the synthesis of 2,4,6-tris(3,6-di-tert-butyl-9H-carbazol-9-yl)-3,5-difluorobenzonitrile , a representative blue TADF emitter, via a sequential SNAr reaction. This example is adapted from established methodologies for creating highly functionalized TADF materials.

Materials and Equipment

| Reagent/Equipment | Details |

| Starting Materials | 3,5-Difluorobenzonitrile, 3,6-Di-tert-butylcarbazole |

| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Vessel | Three-neck round-bottom flask, reflux condenser |

| Atmosphere | High-purity Nitrogen or Argon gas line |

| Purification | Silica gel for column chromatography, Hexane, Dichloromethane |

| Analysis | NMR Spectrometer, Mass Spectrometer |

Step-by-Step Procedure

-

Preparation of the Nucleophile (Carbazolide Anion)

-

To a flame-dried 250 mL three-neck flask under an inert atmosphere (N2), add 3,6-di-tert-butylcarbazole (3.1 eq).

-

Add anhydrous DMF (100 mL) via syringe to dissolve the carbazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion, 3.5 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

-

Scientist's Note: Adding the base slowly at 0 °C controls the exothermic reaction and the rate of hydrogen evolution. The formation of the sodium carbazolide salt is indicated by a color change and the cessation of gas evolution.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

-

Nucleophilic Aromatic Substitution (SNAr) Reaction

-

Dissolve 3,5-difluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF (~20 mL).

-

Add the 3,5-difluorobenzonitrile solution dropwise to the flask containing the carbazolide anion at room temperature.

-

Heat the reaction mixture to 120 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Scientist's Note: High temperature is required to overcome the activation energy for the substitution of the fluorine atoms, particularly for attaching multiple bulky carbazole units. The polar aprotic solvent (DMF) stabilizes the charged Meisenheimer intermediate, facilitating the reaction.

-

-

Workup and Extraction

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing 500 mL of cold water. This will precipitate the crude product.

-

Rationale: The organic product is insoluble in water, while the inorganic salts (NaF, excess base) and DMF will dissolve in the aqueous phase.

-

Stir the resulting suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water, followed by a small amount of cold methanol to remove residual DMF.

-

Dry the crude product in a vacuum oven.

-

-

Purification

-

Prepare a silica gel column using a hexane/dichloromethane solvent system.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the polarity with dichloromethane).

-

Scientist's Note: Column chromatography is essential to separate the desired product from unreacted starting materials and partially substituted intermediates. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product.

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain a high-purity solid suitable for device fabrication.

-

Expected Results & Characterization

The final product should be a white to off-white crystalline solid. The structure and purity should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the successful attachment of the carbazole units. The disappearance of the signals corresponding to the C-F bonds in the ¹³C NMR and the appearance of characteristic carbazole proton signals are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the purity of the sample.

Photophysical and Device Performance Insights

Once synthesized and purified, the 3,5-difluorobenzonitrile derivatives must be characterized to evaluate their potential for OLED applications.

Key Performance Metrics

| Property | Technique | Significance for OLEDs |

| Absorption/Emission | UV-Vis & Photoluminescence (PL) Spectroscopy | Determines the color of light emitted and the material's ability to absorb energy.[15] |

| Photoluminescent Quantum Yield (PLQY) | Integrating Sphere Measurement | Measures the efficiency of light emission in the solid state; a high PLQY is crucial for bright devices.[6] |

| Transient PL Decay | Time-Resolved Photoluminescence | Used to identify the TADF character by observing both prompt (nanoseconds) and delayed (microseconds) fluorescence components.[4] |

| HOMO/LUMO Levels | Cyclic Voltammetry (CV) & UV-Vis | Determines the energy levels for efficient charge injection and transport within the OLED device stack.[8] |

| Thermal Stability | TGA / DSC | High glass transition (Tg) and decomposition (Td) temperatures are required for long operational lifetimes.[8] |

Device Integration

To test the material's performance, it is incorporated as an emitter in a multilayer OLED device, typically through vacuum thermal evaporation. The device architecture is critical for balanced charge injection and transport, maximizing the recombination of electrons and holes within the emissive layer.

The performance of the resulting device is evaluated by measuring its external quantum efficiency (EQE), luminance (cd/m²), and Commission Internationale de l'Éclairage (CIE) color coordinates as a function of operating voltage. Derivatives of 3,5-difluorobenzonitrile have been successfully used to create highly efficient blue, green, and red TADF OLEDs.[4][16]

Conclusion

3,5-Difluorobenzonitrile is a powerful and versatile building block for the synthesis of advanced emitter materials for OLEDs. Its activated aromatic system is highly amenable to functionalization via Nucleophilic Aromatic Substitution, allowing for the rational design of molecules with tailored photophysical and electrochemical properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel 3,5-difluorobenzonitrile derivatives, paving the way for the next generation of highly efficient and stable OLED displays and lighting solutions.

References

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Retrieved February 12, 2026, from [Link]

-

(n.d.). Chemical and photophysical properties of materials for OLEDs. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Maggiore, A., et al. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved February 12, 2026, from [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). PMC. Retrieved February 12, 2026, from [Link]

-

Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Retrieved February 12, 2026, from [Link]

-

The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. (2021). MDPI. Retrieved February 12, 2026, from [Link]

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters. (2020). Frontiers. Retrieved February 12, 2026, from [Link]

-

Steric influences on the photophysical properties of pyrene-based derivatives. (2022). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

What Controls the Orientation of TADF Emitters? (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-